1-Hydroxy-1,2-benziodoxol-3-one 1-oxide pyridinium complex; min. 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

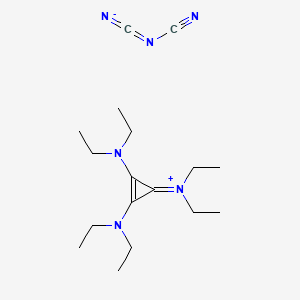

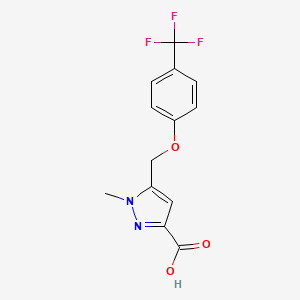

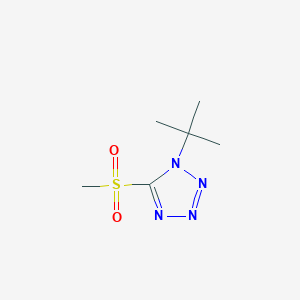

The compound “1-Hydroxy-1,2-benziodoxol-3-one 1-oxide pyridinium complex” is also known by the synonyms IBX pyridine complex, PIBX, and Pyridinium o-iodoxybenzoate . It has an empirical formula of C12H10INO4 and a molecular weight of 359.12 . This compound is used as an oxidant for synthesis .

Synthesis Analysis

The synthesis of 1-Hydroxy-1,2-benziodoxol-3-one 1-oxide pyridinium complex involves the oxidation of o-iodobenzoic acid with potassium bromate . The product can form either a microcrystalline powder, a macrocrystalline material, or a mixture of both forms .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string O=C(O1)C2=CC=CC=C2I1([O-])=O.C3=CC=[NH+]=C3 .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Pyridinium o-iodoxybenzoate is a versatile reagent used in organic synthesis. It facilitates various chemical transformations, including oxidations and rearrangements, due to its strong oxidizing properties. Its reactivity has been harnessed to synthesize structurally diverse pyridinium salts, which are key structures in many natural products and bioactive pharmaceuticals .

Pyridinium Ionic Liquids

This compound plays a critical role in the formation of pyridinium ionic liquids. These ionic liquids have unique properties such as low volatility and high thermal stability, making them suitable for applications in green chemistry, such as environmentally friendly solvents .

Pyridinium Ylides

Pyridinium o-iodoxybenzoate is used to generate pyridinium ylides, which are intermediates in the synthesis of various organic compounds. These ylides are essential for carbon-carbon bond formation, leading to the creation of complex molecular architectures .

Antimicrobial Applications

The antimicrobial properties of pyridinium compounds make them valuable in the development of new antibiotics. Pyridinium o-iodoxybenzoate derivatives have shown effectiveness against a range of microbial pathogens .

Anticancer Research

In anticancer research, pyridinium o-iodoxybenzoate derivatives have been explored for their potential to inhibit the growth of cancer cells. Their ability to interfere with cellular processes makes them promising candidates for cancer therapy .

Antimalarial Activity

The compound’s derivatives have also been investigated for their antimalarial properties. They offer a new avenue for the development of antimalarial drugs, which is crucial in the fight against malaria .

Gene Delivery

Pyridinium o-iodoxybenzoate is involved in the development of gene delivery systems. Its structural features allow it to form complexes with genetic material, facilitating the delivery of genes into cells for therapeutic purposes .

Neuromorphic Computing

A novel application of pyridinium o-iodoxybenzoate is in the field of neuromorphic computing. It has been used to create a robust graphene oxide memristor with organic pyridinium intercalation. This memristor emulates brain-like synaptic behaviors, which are essential for the development of artificial neural networks and bio-inspired computing systems .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyridinium o-iodoxybenzoate, also known as 1-oxido-1-oxo-1lambda5,2-benziodoxol-3-one;pyridin-1-ium or 1-Hydroxy-1,2-benziodoxol-3-one 1-oxide pyridinium complex, primarily targets acetylcholinesterase (AChE) . AChE is an essential enzyme that plays a crucial role in neurotransmission .

Mode of Action

The compound acts by reactivating AChE that has been inhibited by organophosphorus agents . Organophosphorus compounds first phosphorylate the serine hydroxyl group at the active site of AChE, leading to the inactivation of this essential enzyme .

Biochemical Pathways

The inhibition of AChE results in the accumulation of acetylcholine at cholinergic receptor sites. This leads to continuous stimulation of cholinergic fibers throughout the central and peripheral nervous systems . The reactivation of AChE by Pyridinium o-iodoxybenzoate helps to restore normal neurotransmission by reducing the excess acetylcholine .

Result of Action

The primary result of Pyridinium o-iodoxybenzoate’s action is the reactivation of AChE, leading to the restoration of normal neurotransmission . This can alleviate the symptoms of poisoning with organophosphorus compounds, which include respiratory failure resulting from paralysis of the diaphragm and intercostal muscles, depression of the brain respiratory center, bronchospasm, and excessive bronchial secretions .

Eigenschaften

IUPAC Name |

1-oxido-1-oxo-1λ5,2-benziodoxol-3-one;pyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO4.C5H5N/c9-7-5-3-1-2-4-6(5)8(10,11)12-7;1-2-4-6-5-3-1/h1-4H,(H,10,11);1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZNBOGIALICGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C=C1.C1=CC=C2C(=C1)C(=O)OI2(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridinium o-iodoxybenzoate | |

CAS RN |

1380548-11-7 |

Source

|

| Record name | 1380548-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)